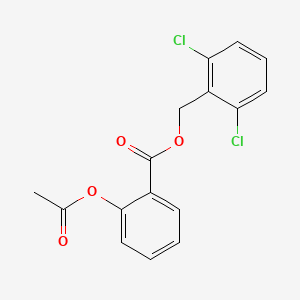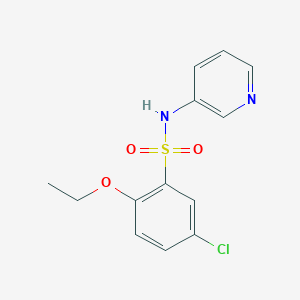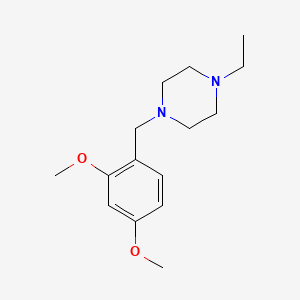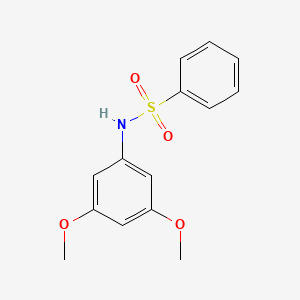
2,6-dichlorobenzyl 2-(acetyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl 2-(acetyloxy)benzoate, also known as chlorhexidine acetate, is a chemical compound that has been widely used in scientific research due to its antimicrobial properties. This compound is synthesized through a series of chemical reactions and has been found to have potential applications in various fields such as medicine, dentistry, and environmental science.
Mecanismo De Acción
The mechanism of action of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate involves the disruption of cell membranes and inhibition of cellular respiration. This compound is able to penetrate the cell wall of microorganisms and disrupt the integrity of the membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to mammalian cells and has been used in various medical and dental applications. However, it may cause skin irritation and allergic reactions in some individuals. This compound has also been found to have potential environmental effects and may accumulate in aquatic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-dichlorobenzyl 2-(acetyloxy)benzoate in lab experiments include its broad-spectrum antimicrobial activity, low toxicity to mammalian cells, and stability under various conditions. However, its potential environmental effects and limited solubility in water may limit its use in certain applications.
Direcciones Futuras
1. Development of novel formulations of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate for improved antimicrobial activity and reduced environmental impact.
2. Evaluation of the potential use of this compound in the treatment of infections caused by antibiotic-resistant microorganisms.
3. Investigation of the mechanism of action of this compound and its interaction with microorganisms at the molecular level.
4. Exploration of the potential use of this compound in other fields such as agriculture and food preservation.
Métodos De Síntesis
The synthesis of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate involves several steps. The starting material is 2,6-dichlorobenzyl chloride, which is reacted with sodium acetate to form 2,6-dichlorobenzyl acetate. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a catalyst to form the final product, this compound.
Aplicaciones Científicas De Investigación
The antimicrobial properties of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate have been extensively studied in scientific research. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been used in various applications such as disinfectants, antiseptics, and preservatives.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-10(19)22-15-8-3-2-5-11(15)16(20)21-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKLKZIHSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

